![molecular formula C13H13NO2S2 B2425661 (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1396890-44-0](/img/structure/B2425661.png)
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide
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Description
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of acrylamide, which is a widely used chemical in various industries. The addition of thiophene groups to acrylamide results in the formation of a new compound that exhibits unique properties and has the potential to be used in various fields of research.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure determination of related compounds to (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide have been conducted, focusing on their molecular configuration, intermolecular hydrogen bonding, and π-π stacking interactions, crucial for understanding their chemical behavior and potential applications (Lee et al., 2009).
Optical and Electronic Applications
- Thiophene dyes related to (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide have shown potential in optoelectronic devices due to their nonlinear absorption and optical limiting behavior. This makes them suitable for applications like protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Synthetic Pathways
- Research into the synthesis of compounds structurally similar to (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide has been reported, highlighting methods like Knoevenagel-Doebner condensation and amination, which are key for producing various intermediates and end-products in pharmaceutical and chemical industries (Yun-yang, 2007).
properties
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c15-11(12-2-1-6-18-12)8-14-13(16)4-3-10-5-7-17-9-10/h1-7,9,11,15H,8H2,(H,14,16)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZGZXKWFUHVSL-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C=CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide |
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